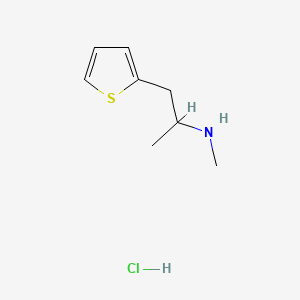

Methiopropamine Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methiopropamine Hydrochloride involves a four-step process:

Formation of (thiophen-2-yl)magnesium bromide: This is achieved by reacting thiophene with magnesium in the presence of bromine.

Reaction with propylene oxide: The (thiophen-2-yl)magnesium bromide is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.

Conversion to 1-(thiophen-2-yl)-2-bromopropane: The hydroxy compound is treated with phosphorus tribromide.

Final reaction with methylamine: The bromopropane is then reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Types of Reactions:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Thiophene S-oxide and other oxidized derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Methiopropamine is structurally similar to methamphetamine but features a thiophene ring instead of a benzene ring. This modification affects its pharmacological profile, primarily acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). The compound enhances the signaling of neurotransmitters in the brain, leading to increased alertness and energy levels .

Scientific Research Applications

Methiopropamine has several applications across different domains:

Case Studies

Several case studies illustrate the acute effects and potential dangers associated with MPA use:

- Acute Toxicity Case : A 27-year-old woman presented with symptoms including nausea, dizziness, and visual hallucinations after using a product containing MPA. Toxicological analysis revealed a concentration of 400 ng/mL of MPA in her system, highlighting the compound's potential for severe side effects when misused .

- Fatal Intoxication Case : A 27-year-old male was found dead after using various psychoactive substances, including MPA. Postmortem analysis confirmed high levels of MPA, suggesting it contributed to his death alongside other drugs present in his system .

- Neuropharmacological Study : Research comparing MPA to methamphetamine showed that higher doses of MPA were needed to induce locomotor activity in animal models. The study also examined its pharmacokinetic profile and neuropharmacological effects .

Discussion

The applications of methiopropamine hydrochloride span analytical chemistry, pharmacology, toxicology, and forensic science. Its role as a reference standard in analytical contexts is crucial for identifying similar compounds in various samples. Furthermore, ongoing research into its pharmacological properties may reveal potential therapeutic avenues while also underscoring the risks associated with its recreational use.

Wirkmechanismus

Methiopropamine Hydrochloride functions as a norepinephrine-dopamine reuptake inhibitor. It is approximately 1.85 times more selective for norepinephrine than dopamine. The compound inhibits the reuptake of these neurotransmitters into presynaptic nerve terminals, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Methamphetamine: Both compounds are structurally similar, with methiopropamine having a thiophene ring instead of a benzene ring.

Mephedrone: Another stimulant with similar effects but different chemical structure.

3,4-Methylenedioxymethamphetamine (MDMA): Shares stimulant properties but has a different mechanism of action.

Uniqueness: Methiopropamine Hydrochloride is unique due to its thiophene ring structure, which differentiates it from other stimulants like methamphetamine and MDMA. This structural difference influences its pharmacokinetics and pharmacodynamics, making it less potent but still effective as a stimulant .

Biologische Aktivität

Methiopropamine hydrochloride (MPA) is a synthetic compound structurally related to methamphetamine, characterized by a thiophene ring. Its biological activity has garnered attention due to its potential neurotoxic effects and abuse liability. This article provides a comprehensive overview of the biological activity of MPA, focusing on its pharmacokinetics, neuropharmacology, and associated case studies.

Pharmacokinetics

Methiopropamine exhibits rapid absorption and distribution in the body. In studies involving mice, MPA reached peak concentrations in the blood (C_max) within 5 minutes post-injection and in the brain within 10 minutes. The C_max values were reported as 3.71 µg/mL in blood and 14.19 µg/g in brain tissue . The elimination half-lives were approximately 31 minutes in blood and 35 minutes in brain tissue, indicating a relatively short duration of action .

| Parameter | Value |

|---|---|

| Blood C_max | 3.71 µg/mL |

| Brain C_max | 14.19 µg/g |

| Half-life in blood | ~31 min |

| Half-life in brain | ~35 min |

Neuropharmacological Profile

Methiopropamine acts primarily as an inhibitor of norepinephrine (NE) and dopamine (DA) uptake, similar to methamphetamine but with slightly reduced potency . It exhibits a dose-dependent stimulation of locomotor activity, with significant effects observed at doses between 5-12.5 mg/kg in animal models . Notably, MPA has been shown to induce dopaminergic neurotoxicity characterized by:

- Increased levels of reactive oxygen species (ROS)

- Activation of microglial cells (M1 phenotype)

- Pro-apoptotic effects indicated by increased expressions of Bax and cleaved caspase-3, alongside decreased Bcl-2 expression .

The compound's interaction with dopamine receptors is critical; both D1 and D2 receptor antagonists have been shown to mitigate its neurotoxic effects, suggesting that MPA-induced neurodegeneration involves oxidative stress and microgliosis mediated through these receptors .

Comparative Analysis with Methamphetamine

In comparative studies, methiopropamine demonstrated similar but distinct pharmacological effects relative to methamphetamine. Both substances inhibited monoamine transporters (DAT, NET, SERT), but MPA required higher concentrations for similar effects on serotonin transport compared to methamphetamine . The following table summarizes key differences:

| Feature | Methiopropamine | Methamphetamine |

|---|---|---|

| Potency at DAT | Moderate | High |

| Potency at SERT | Low | Moderate |

| Neurotoxic potential | Yes | Yes |

| Abuse liability | Similar | High |

Case Studies and Clinical Observations

Clinical observations have highlighted the potential for abuse and toxicity associated with MPA. Reports indicate that recreational users experience effects akin to those of methamphetamine, including increased alertness and energy but also adverse effects such as anxiety and tachycardia . A notable case involved fatal intoxication with blood concentrations reaching 38 µg/mL, underscoring the risks associated with high doses .

Analyse Chemischer Reaktionen

Metabolic Reactions

MPA undergoes hepatic metabolism primarily via cytochrome P450 enzymes , with CYP2C19 playing a critical role :

Key Metabolic Pathways:

-

N-Demethylation :

This pathway produces the active metabolite nor-MPA, detected in urine . -

Hydroxylation :

Formation of 4-hydroxymethiopropamine , an oxidized metabolite, though not consistently identified in humans . -

Thiophene Oxidation :

The hydrophilic thiophene-2-carboxylic acid is excreted renally .

Metabolite Excretion:

Oxidation and Substitution Reactions

MPA’s thiophene ring and alkylamine chain are reactive sites for chemical modifications:

Oxidation Reactions

-

Thiophene Ring Oxidation :

Forms thiophene S-oxides , which are further metabolized to carboxylic acid derivatives . -

Side-Chain Oxidation :

Produces ketones (e.g., 1-(thiophen-2-yl)-2-propan-2-one) via deamination .

Substitution Reactions

-

Bromination :

During synthesis, PBr₃ substitutes the hydroxyl group in 1-(thiophen-2-yl)-2-hydroxypropane to form a bromide intermediate . -

Thiophene Ring Substitution :

Potential halogenation at the thiophene ring under strong electrophilic conditions (e.g., Br₂/FeBr₃), though not documented in biological systems .

Stability and Degradation

MPA is stable under standard storage conditions but degrades under oxidative or acidic environments:

Eigenschaften

IUPAC Name |

N-methyl-1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-7(9-2)6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPAWYXVXNYUGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332536 | |

| Record name | Methiopropamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-94-0 | |

| Record name | N,α-Dimethyl-2-thiopheneethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiopropamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiopropamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7464-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOPROPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA29Y978DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.